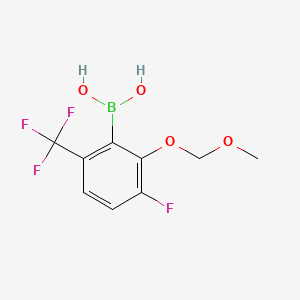
(3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid: is a boronic acid derivative that features a trifluoromethyl group, a fluoro substituent, and a methoxymethoxy group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base like potassium acetate and a solvent such as dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The trifluoromethyl group can undergo reduction to form a difluoromethyl or monofluoromethyl group.
Substitution: The fluoro and methoxymethoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride in an inert solvent like tetrahydrofuran.
Substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent like dimethylformamide.
Major Products:
Oxidation: Formation of (3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenol).
Reduction: Formation of (3-Fluoro-2-(methoxymethoxy)-6-(difluoromethyl)phenyl)boronic acid.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Suzuki-Miyaura Cross-Coupling: Used as a reagent in the formation of biaryl compounds, which are important in pharmaceuticals and materials science.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of serine proteases due to the boronic acid moiety.
Medicine:
Drug Development: Used in the synthesis of boron-containing drugs, which have applications in cancer therapy and antimicrobial treatments.
Industry:
Materials Science: Utilized in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of (3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid in various reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with a palladium catalyst in Suzuki-Miyaura cross-coupling reactions, leading to the formation of a new carbon-carbon bond. The trifluoromethyl and fluoro groups can influence the electronic properties of the compound, enhancing its reactivity and selectivity in certain reactions.
Comparaison Avec Des Composés Similaires
- (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
- (2-Fluoro-3-(trifluoromethyl)phenyl)boronic acid
Comparison:
- Uniqueness: The presence of the methoxymethoxy group in (3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid distinguishes it from other similar compounds. This group can provide additional steric and electronic effects, influencing the compound’s reactivity and selectivity in chemical reactions.
- Reactivity: The trifluoromethyl and fluoro groups enhance the compound’s stability and reactivity, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C9H9BF4O4 |
|---|---|
Poids moléculaire |
267.97 g/mol |
Nom IUPAC |
[3-fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BF4O4/c1-17-4-18-8-6(11)3-2-5(9(12,13)14)7(8)10(15)16/h2-3,15-16H,4H2,1H3 |
Clé InChI |
BDSVJSOTMJFHPF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1OCOC)F)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















